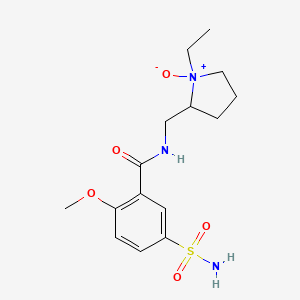

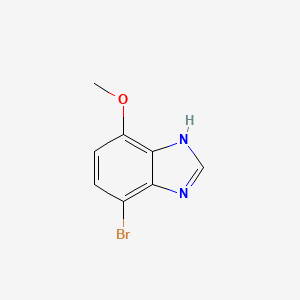

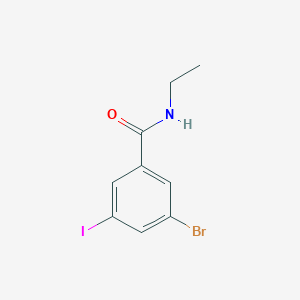

4-Bromo-7-methoxy-1H-benzimidazole

Vue d'ensemble

Description

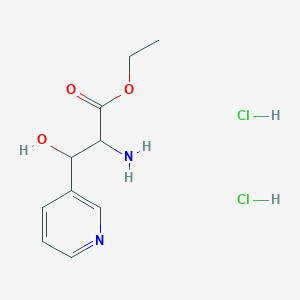

4-Bromo-1H-benzimidazole is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 and is a solid powder at room temperature . The IUPAC name for this compound is 4-bromo-1H-benzimidazole .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through a multistep process. One common method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . This process can yield a variety of benzimidazole derivatives with high efficiency .Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-benzimidazole is characterized by a benzimidazole core, which is a fused benzene and imidazole ring, with a bromine atom attached at the 4th position .Chemical Reactions Analysis

Benzimidazole derivatives, including 4-Bromo-1H-benzimidazole, have been found to exhibit a wide range of chemical reactions. They are known to act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one . They have also been used in the synthesis of various bioactive compounds .Physical And Chemical Properties Analysis

4-Bromo-1H-benzimidazole is a solid powder at room temperature. It has a molecular weight of 197.03 and a boiling point of 166-168°C .Applications De Recherche Scientifique

Antimicrobial and Antitubercular Agents

4-Bromo-7-methoxy-1H-benzimidazole derivatives have been studied for their antimicrobial activities. For instance, compounds synthesized from similar structures displayed significant activity against Mycobacterium tuberculosis H37Rv strain, indicating potential as antimicrobial and antitubercular agents (Ranjith et al., 2013).

Antitumor Activity

These compounds have also shown promise in antitumor applications. A study synthesized and evaluated novel benzimidazole derivatives for their in vitro antitumor activity. One specific compound demonstrated significant therapeutic potential against cancer cell proliferation (Murali et al., 2017).

Anticancer Agents

In another research, benzimidazole derivatives were synthesized and evaluated as potential chemotherapeutic agents for leukemia. Some compounds, such as methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, induced significant cell death in leukemic cells, suggesting their use as anticancer agents (Gowda et al., 2009).

Antifungal Applications

The synthesis of benzimidazole derivatives has been explored for antifungal applications as well. A study demonstrated the effectiveness of these compounds in inhibiting the growth of various phytopathogenic fungi, indicating their potential in addressing agricultural challenges (Jebur & Ismail, 2019).

Tyrosinase Inhibitors

Benzimidazole derivatives were designed and evaluated for their inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. These compounds could serve as promising candidates in cosmetics, medicine, or food industry due to their inhibitory effects (Mahdavi et al., 2018).

Antibacterial Effects

Additionally, benzimidazole derivatives have been synthesized and tested for their antibacterial effects. Studies have shown that these compounds can be effective against various bacterial strains, highlighting their potential as antibacterial agents (Kaur & Singh, 2019).

Inhibitors of DNA Repair Enzymes

These compounds have been identified as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), suggesting their potential use in cancer chemotherapy as resistance-modifying agents (White et al., 2000).

Mécanisme D'action

While the specific mechanism of action for 4-Bromo-7-methoxy-1H-benzimidazole is not mentioned in the search results, benzimidazole derivatives in general have been found to exhibit a variety of biological activities. They are known to interact with biopolymers in the body due to their structural similarity to naturally occurring nucleotides . They have been found to inhibit enzymes, act as antimicrobial agents, and show potential as anticancer agents .

Safety and Hazards

While specific safety and hazard information for 4-Bromo-7-methoxy-1H-benzimidazole was not found, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing when handling similar chemical compounds .

Orientations Futures

Benzimidazole derivatives, including 4-Bromo-7-methoxy-1H-benzimidazole, have significant potential for future research and development. They have shown a broad spectrum of pharmacological properties and several promising therapeutic candidates are undergoing human trials . Future research may involve fusing the benzimidazole scaffold with another heterocyclic ring system to explore novel chemically stable and potent pharmacological agents .

Propriétés

IUPAC Name |

4-bromo-7-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-6-3-2-5(9)7-8(6)11-4-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAODOOSMODAMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-methoxy-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1383806.png)

![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)

![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)

![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)